N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine
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Overview
Description
N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a complex organic compound that belongs to the class of quinazolinamines This compound is characterized by the presence of a quinazoline ring, a methylsulfanyl group, and a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using thiols and appropriate leaving groups.
Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached through alkylation reactions, typically using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions to form tetrahydroquinazoline derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl halides, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various functionalized benzyl derivatives.
Scientific Research Applications
N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methylsulfanyl and benzyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinone: Similar structure but with a carbonyl group instead of an amine.
N-(4-methylbenzyl)-2-(methylsulfanyl)-4-pyrimidinamine: Similar structure but with a pyrimidine ring instead of a quinazoline ring.
N-(4-methylbenzyl)-2-(methylsulfanyl)-4-imidazolinamine: Similar structure but with an imidazoline ring instead of a quinazoline ring.
Uniqueness
N-(4-methylbenzyl)-2-(methylsulfanyl)-4-quinazolinamine is unique due to the combination of its quinazoline core, methylsulfanyl group, and 4-methylbenzyl group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-methylsulfanylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-12-7-9-13(10-8-12)11-18-16-14-5-3-4-6-15(14)19-17(20-16)21-2/h3-10H,11H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPJPRNBXJILLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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